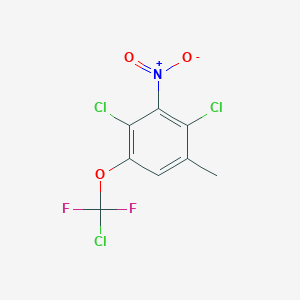![molecular formula C14H10F3NO3S B6312273 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene CAS No. 1357624-61-3](/img/structure/B6312273.png)
4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene, or 4-MTPN, is a synthetic compound with a variety of applications in scientific research. It is a nitrobenzene derivative, containing a nitro group, a trifluoromethyl group, and a 4-methylthiophenoxy group. 4-MTPN has been studied for its potential use in various laboratory experiments, as well as its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-MTPN has not yet been fully elucidated. However, it is believed to act by binding to and inhibiting certain enzymes involved in cancer development. In addition, it has been proposed that 4-MTPN may act as a fluorescent probe, allowing for the visualization of certain biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MTPN have not yet been fully elucidated. However, it has been suggested that 4-MTPN may act as an inhibitor of certain enzymes involved in cancer development. In addition, it has been proposed that 4-MTPN may act as a fluorescent probe, allowing for the visualization of certain biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-MTPN in laboratory experiments include its availability and low cost, as well as its potential use as a fluorescent probe and enzyme inhibitor. However, there are some limitations to using 4-MTPN in laboratory experiments, including its potential toxicity and the lack of a full understanding of its mechanism of action.
Zukünftige Richtungen
For research on 4-MTPN include further study of its mechanism of action, its potential toxicity, and its potential use as a fluorescent probe and enzyme inhibitor. In addition, further research could be conducted on its potential use in the synthesis of pharmaceuticals and other biologically active molecules. Finally, research could be conducted on its potential use in the synthesis of polymers and other materials.
Synthesemethoden
4-MTPN can be synthesized in a two-step process. The first step involves the reaction of 4-methylthiophenol with trifluoromethanesulfonyl chloride in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction yields 4-[(4-methylthio)phenoxy]-2-(trifluoromethyl)benzenesulfonyl chloride, which is then reacted with nitric acid to produce 4-MTPN.
Wissenschaftliche Forschungsanwendungen
4-MTPN has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active molecules. It has also been used as a catalyst in the synthesis of polymers and other materials. In addition, 4-MTPN has been studied for its potential use as a fluorescent probe in biological imaging and as a potential inhibitor of enzymes involved in cancer development.
Eigenschaften
IUPAC Name |
4-(4-methylsulfanylphenoxy)-1-nitro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3S/c1-22-11-5-2-9(3-6-11)21-10-4-7-13(18(19)20)12(8-10)14(15,16)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJOLSKMADZPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)










